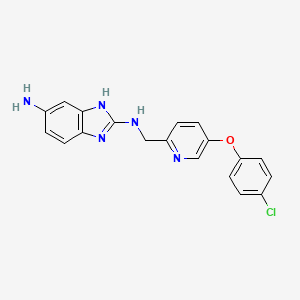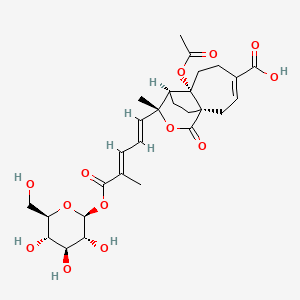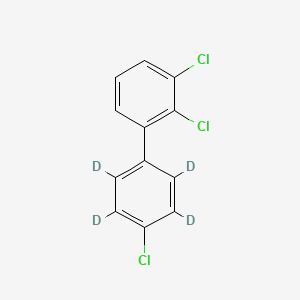
2,3,4'-Trichlorobiphenyl-2',3',5',6'-D4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4 is a deuterium-labeled derivative of 2,3,4’-Trichlorobiphenyl. This compound is part of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals with multiple chlorine atoms attached to biphenyl, a molecule composed of two benzene rings. The deuterium labeling is used to trace and study the compound’s behavior in various scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4 involves the deuteration of 2,3,4’-Trichlorobiphenyl. This process typically includes the exchange of hydrogen atoms with deuterium atoms using deuterium gas or deuterated solvents under specific reaction conditions . The reaction is often carried out in the presence of a catalyst to facilitate the exchange.
Industrial Production Methods
Industrial production of deuterium-labeled compounds like 2,3,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4 involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized equipment to handle deuterium gas and maintain the required reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
2,3,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated biphenyls.
Substitution: Chlorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other nucleophiles.
Major Products
The major products formed from these reactions include hydroxylated biphenyls, less chlorinated biphenyls, and biphenyls with various substituted functional groups .
Aplicaciones Científicas De Investigación
2,3,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4 is used extensively in scientific research due to its stable isotopic labeling. Some applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Helps in understanding the metabolic pathways of PCBs in living organisms.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of PCB-related compounds.
Industry: Employed in environmental studies to monitor the fate and transport of PCBs in ecosystems.
Mecanismo De Acción
The mechanism of action of 2,3,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4 involves its interaction with various molecular targets. In biological systems, it can bind to and activate the aryl hydrocarbon receptor (AhR), leading to changes in gene expression. The compound can also undergo metabolic activation, forming reactive intermediates that can interact with cellular macromolecules .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4
- 2,4,5-Trichlorobiphenyl-2’,3’,4’,5’,6’-D5
- 2,4,6-Trichlorobiphenyl-2’,3’,4’,5’,6’-D5
- 3,4,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4
Uniqueness
2,3,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4 is unique due to its specific deuterium labeling pattern, which allows for precise tracking and analysis in scientific studies. This compound’s stability and reactivity make it a valuable tool in various research fields .
Propiedades
Fórmula molecular |
C12H7Cl3 |
|---|---|
Peso molecular |
261.6 g/mol |
Nombre IUPAC |
1-chloro-2,3,5,6-tetradeuterio-4-(2,3-dichlorophenyl)benzene |
InChI |
InChI=1S/C12H7Cl3/c13-9-6-4-8(5-7-9)10-2-1-3-11(14)12(10)15/h1-7H/i4D,5D,6D,7D |
Clave InChI |
ZMHWQAHZKUPENF-UGWFXTGHSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C2=C(C(=CC=C2)Cl)Cl)[2H])[2H])Cl)[2H] |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B12389729.png)




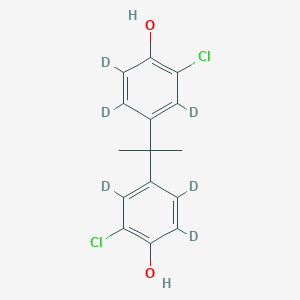
![[(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate](/img/structure/B12389759.png)
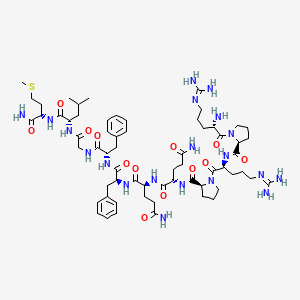
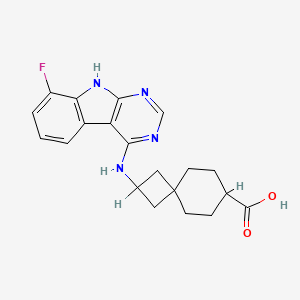
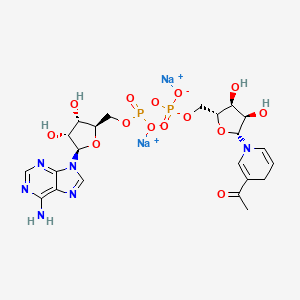
![[(2S,3R)-3-(4-octylphenyl)pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B12389779.png)
